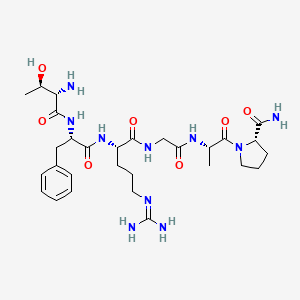

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2

CAS No.:

Cat. No.: VC16654175

Molecular Formula: C29H46N10O7

Molecular Weight: 646.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H46N10O7 |

|---|---|

| Molecular Weight | 646.7 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C29H46N10O7/c1-16(28(46)39-13-7-11-21(39)24(31)42)36-22(41)15-35-25(43)19(10-6-12-34-29(32)33)37-26(44)20(14-18-8-4-3-5-9-18)38-27(45)23(30)17(2)40/h3-5,8-9,16-17,19-21,23,40H,6-7,10-15,30H2,1-2H3,(H2,31,42)(H,35,43)(H,36,41)(H,37,44)(H,38,45)(H4,32,33,34)/t16-,17+,19-,20-,21-,23-/m0/s1 |

| Standard InChI Key | SZHZUHWALRYMHX-WZZXNIEWSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N)N)O |

| Canonical SMILES | CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)N)N)O |

Introduction

Structural and Molecular Characteristics

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 belongs to the class of short-chain peptides with a defined secondary structure influenced by its amino acid sequence. The presence of arginine (Arg) and proline (Pro) residues suggests potential roles in molecular recognition and structural stability. Proline, a cyclic imino acid, introduces conformational rigidity, while arginine contributes positively charged guanidinium groups that may facilitate interactions with negatively charged biomolecules. The C-terminal amidation enhances metabolic stability by reducing susceptibility to carboxypeptidase degradation, a common modification in therapeutic peptide design .

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 primarily employs solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield. In this process, the C-terminal Pro residue is anchored to a resin via a acid-labile linker. Subsequent amino acids are added sequentially using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry to protect reactive side chains. Coupling reactions utilize activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) to ensure high yields.

Critical steps include:

-

Deprotection: Removal of Fmoc groups with piperidine to expose the α-amino group for subsequent coupling.

-

Cleavage: Treatment with trifluoroacetic acid (TFA) liberates the peptide from the resin while removing side-chain protecting groups .

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) resolves the crude product into a pure fraction, verified by ≥95% purity thresholds.

Challenges in Synthesis

The Arg residue’s guanidinium group necessitates orthogonal protection strategies (e.g., Pmc or Pbf groups) to prevent side reactions during coupling. Additionally, sequence-dependent aggregation during SPPS may reduce yields, particularly in segments with high β-sheet propensity. Optimizing solvent systems (e.g., dimethylformamide with additives like HOBt) mitigates these issues .

Biological Activity and Mechanistic Insights

Receptor Binding and Signaling

While direct studies on H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 are sparse, its sequence shares homology with bioactive peptides involved in G protein-coupled receptor (GPCR) signaling. The Arg-Gly motif, for instance, is a known recognition site for trypsin-like proteases . In enzymatic assays, peptides containing Arg-Gly bonds exhibit 53-fold higher hydrolysis rates by trypsin compared to Lys-Ala sequences, underscoring the role of flanking residues in substrate specificity .

Proteolytic Stability

The C-terminal amide group and Pro residue enhance resistance to proteolytic degradation. Proline’s rigid structure disrupts protease active-site binding, while amidation avoids exopeptidase recognition . Comparative studies on Gly-Pro-Arg-Pro demonstrate that such modifications prolong half-life in serum by >6 hours, suggesting similar stability for H-Thr-Phe-Arg-Gly-Ala-Pro-NH2.

Analytical Characterization Techniques

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (observed m/z: 647.3 [M+H]⁺) and verifies synthesis accuracy. Tandem MS/MS fragments the peptide at labile bonds (e.g., Arg-Gly), providing sequence validation .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra resolve backbone conformations and side-chain environments. For instance, Pro’s δ-carbon protons resonate at 3.4–4.2 ppm, while Phe’s aromatic protons appear at 7.2–7.4 ppm. Secondary structure analysis via circular dichroism (CD) may reveal polyproline helices or β-turn motifs, though experimental data for this peptide remain unpublished.

Comparative Analysis with Analogous Peptides

The table highlights functional diversity among related peptides. Gly-Pro-Arg-Pro, for example, binds fibrinogen to inhibit platelet aggregation, whereas H-Thr-Phe-Arg-Gly-Ala-Pro-NH2’s Arg-Gly motif may favor protease interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume